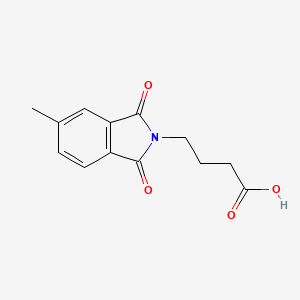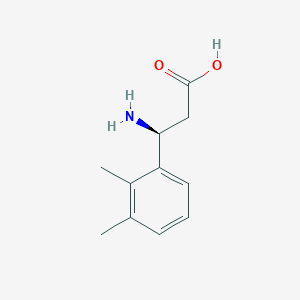![molecular formula C11H20N2O3 B6142247 (2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid CAS No. 2648910-49-8](/img/structure/B6142247.png)
(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pentanoic acid (a five-carbon carboxylic acid), with an amino group that is further modified with a pyrrolidine-1-carbonyl group . The presence of the carboxylic acid, amine, and pyrrolidine functional groups could potentially make this compound interesting for various chemical reactions.
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a carboxylic acid group and an amine group, both of which can participate in hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxylic acid group could react with amines to form amides, or with alcohols to form esters . The amine group could potentially undergo reactions with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could potentially make this compound acidic. Additionally, the presence of both a carboxylic acid group and an amine group could potentially make this compound zwitterionic, which could influence its solubility in water .Scientific Research Applications
Quantum Science and Technology
The pyrrolidine derivative is being explored in quantum science, particularly in the development of quantum technologies at institutions like CERN . These technologies aim to harness quantum mechanics for creating powerful applications such as quantum computing and sensors.
Medicine
In the medical field, pyrrolidine-based compounds are synthesized for their potential as organocatalysts in asymmetric synthesis, which is crucial for developing pharmaceuticals with high enantioselectivity . They play a role in the synthesis of complex molecular architectures needed for drug development.
Agriculture
Pyrrolidine compounds are utilized in agriculture for their catalytic properties in chemical synthesis. They contribute to the creation of pesticides and fertilizers by enabling efficient and selective chemical reactions, which is essential for crop protection and growth enhancement .
Material Science
In material science, the pyrrolidine core is used to synthesize novel materials with potential applications in electronics and nanotechnology . The ability to create materials with precise molecular structures allows for the development of advanced materials with specific properties.
Environmental Science
The environmental applications of pyrrolidine derivatives include their use in green chemistry practices. They serve as catalysts in reactions that are designed to minimize waste and reduce environmental impact, contributing to more sustainable industrial processes .
Biochemistry
Pyrrolidine structures are significant in biochemistry for their role in the synthesis of biologically active compounds. They are involved in the construction of molecules that can interact with biological systems, which is fundamental for understanding biological processes and designing bioactive molecules .
Pharmacology
Pyrrolidine skeletons are central to pharmacology, where they are part of many pharmacologically active agents. Their versatility as a scaffold makes them valuable in the design and development of new drugs with a wide range of activities, including antimicrobial, antiviral, anticancer, and enzyme inhibition .
Organic Synthesis
Lastly, in organic synthesis, pyrrolidine derivatives are key intermediates. They are used to build a variety of complex organic molecules, demonstrating their importance in the synthesis of natural products, pharmaceuticals, and polymers .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-methyl-2-(pyrrolidine-1-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-8(2)9(10(14)15)12-11(16)13-6-4-5-7-13/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOQGKOUGRAJPY-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)NC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



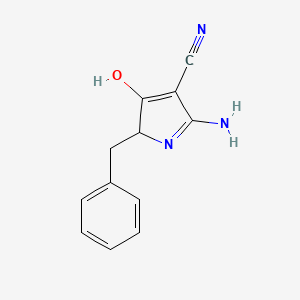
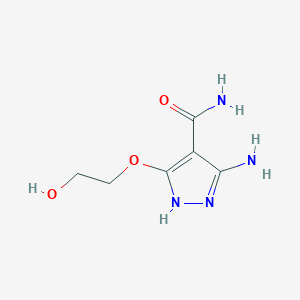

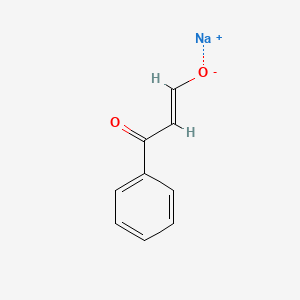

![6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol](/img/structure/B6142221.png)

![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)
![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)
